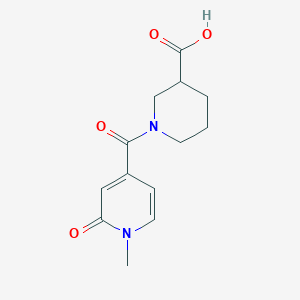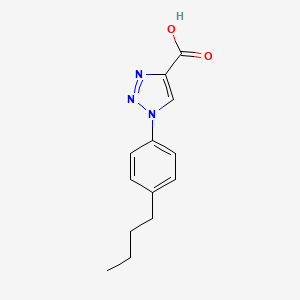
1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves reactions with boronic acids and their derivatives . For instance, the synthesis of 2,6-bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine involves a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . Suzuki–Miyaura coupling is also a common reaction involving organoboron compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 4-tert-Butylphenylboronic acid include a melting point of 191-196 °C . The GAFF-LCFF force field was used to predict the nematic–isotropic clearing point to within 5 °C for the nematogen 1,3-benzenedicarboxylic acid,1,3-bis(4-butylphenyl)ester .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a versatile molecule that serves as an important intermediate in the synthesis of various drugs and biologically active compounds. Its synthesis involves advanced methods such as ruthenium-catalyzed cycloaddition, highlighting its potential in creating peptidomimetics and triazole-based scaffolds. This process has been optimized for regiocontrol and efficiency, showcasing the chemical's utility in drug development and organic synthesis (Ferrini et al., 2015).
Catalysis and Ligand Properties
Triazole derivatives exhibit significant catalytic properties and serve as ligands in various chemical reactions. For instance, half-sandwich Ruthenium(II) complexes involving triazole-based organosulfur/-selenium ligands have been studied for their structural characteristics and catalytic activity in oxidation and transfer hydrogenation processes. These studies underline the potential of this compound and its derivatives in catalysis, offering insights into their applications in synthetic chemistry (Saleem et al., 2013).
Sensing and Luminescence
Lanthanide metal–organic frameworks (MOFs) based on triazole-containing tricarboxylic acid ligands have demonstrated significant potential in luminescence sensing of metal ions and nitroaromatic compounds. The unique structure and luminescent properties of these MOFs make them suitable for detecting environmental pollutants and hazardous substances, thus highlighting the broader applicability of triazole derivatives in sensing technologies (Wang et al., 2016).
Supramolecular Chemistry
The study of 1,2,3-triazoles in supramolecular chemistry has revealed their ability to engage in diverse supramolecular interactions due to their nitrogen-rich structure. This enables the complexation of anions through hydrogen and halogen bonding, serving as a foundation for advancements in coordination chemistry, anion recognition, and the development of novel catalytic systems. Such research underscores the importance of this compound and its derivatives in exploring new dimensions in chemistry (Schulze & Schubert, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on similar compounds involve their potential therapeutic applications in cancer, Alzheimer’s disease, and other inflammatory conditions. Metal halide perovskites, which have excellent optical and electrical properties, are also promising for various optoelectronic applications .
Propiedades
IUPAC Name |
1-(4-butylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-3-4-10-5-7-11(8-6-10)16-9-12(13(17)18)14-15-16/h5-9H,2-4H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDGVQSCPKWTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



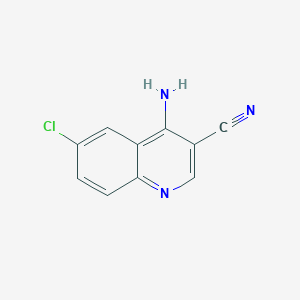
![3-[2-(1H-pyrazol-1-yl)ethoxy]aniline](/img/structure/B1517720.png)
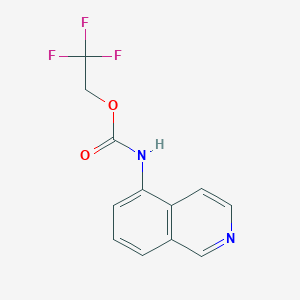
![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1517724.png)
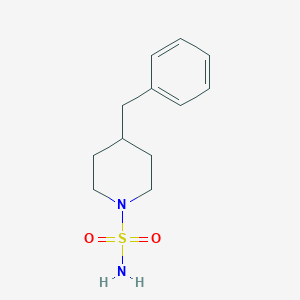
![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)
![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)
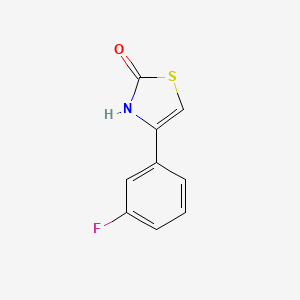
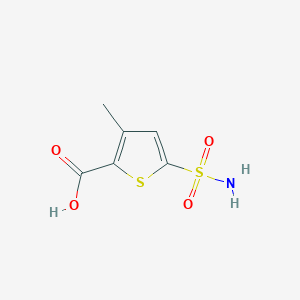
![5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B1517735.png)
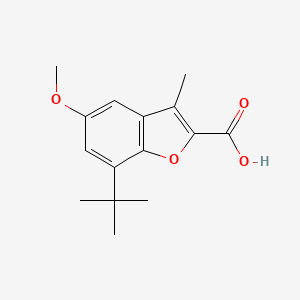
![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)
